molecular formula C18H21N7 B2564924 2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine CAS No. 946350-13-6

2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine

Cat. No. B2564924
CAS RN: 946350-13-6
M. Wt: 335.415
InChI Key: AZQMFMMFMUZZJO-UHFFFAOYSA-N
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Description

The compound “2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine” is a chemical compound with the molecular formula C12H19N3 . It has a molecular weight of 205.3 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine” is based on the piperazine scaffold, which is crucial for binding to various receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine” include its molecular weight of 205.3 and its molecular formula C12H19N3 .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, 1-Ethylpiperazine, indicates that it is classified as a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-2-24-10-12-25(13-11-24)18-22-16-15(19-8-9-20-16)17(23-18)21-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQMFMMFMUZZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylpiperazin-1-yl)-N-phenylpteridin-4-amine

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